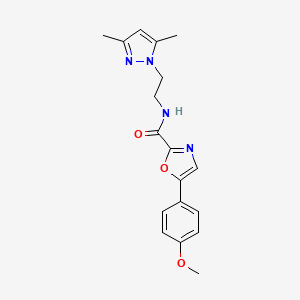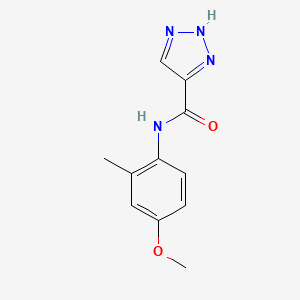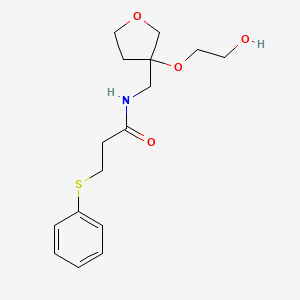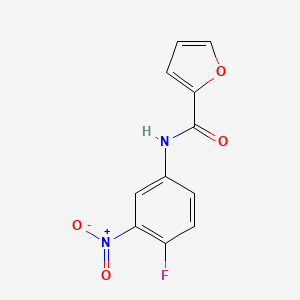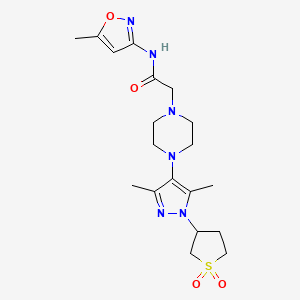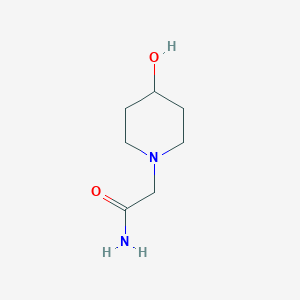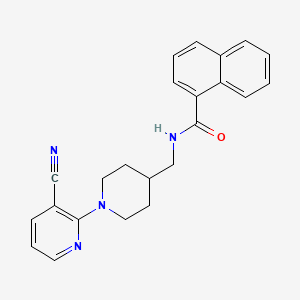![molecular formula C18H13BrO5 B2448329 2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one CAS No. 147723-12-4](/img/structure/B2448329.png)
2-(6-bromo-4H-benzo[d][1,3]dioxin-8-yl)-7-methoxy-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of benzo[d][1,3]dioxin, which is a type of aromatic organic compound . It contains a bromine atom and a methoxy group, which could potentially influence its reactivity and properties.
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving salicylic acids and acetylenic esters . The reaction is typically mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and a bromine atom. The presence of the benzo[d][1,3]dioxin core suggests that the compound may have interesting photophysical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Properties
- A study by Velpula et al. (2015) demonstrated the one-pot and solvent-free synthesis of chromen-2-ones through a multicomponent reaction, indicating the versatility of chromen-2-ones in synthetic organic chemistry. This process showcases the efficiency of synthesizing complex molecules that could potentially include derivatives similar to the compound Velpula et al., 2015.
- Research by da Silva et al. (2007) highlighted the structural characterization of chromen derivatives, providing insight into their chemical behavior and interactions, which are crucial for understanding the applications of such compounds in various fields da Silva et al., 2007.
Biological Activities
- Mandala et al. (2013) synthesized a series of chromen-2-one derivatives and evaluated their antimicrobial activity, demonstrating the potential of chromen derivatives in developing new antimicrobial agents Mandala et al., 2013.
- Kadhum et al. (2011) studied the antioxidant activity of synthesized coumarins, a category to which the mentioned compound may relate. This research underscores the significance of chromen derivatives as potent antioxidants Kadhum et al., 2011.
Anticancer and Cytotoxic Evaluation
- Alipour et al. (2014) developed a new strategy for synthesizing homoisoflavonoids, including chromen-8-ones, and assessed their cytotoxic activities against breast cancer cell lines. This indicates the potential application of such compounds in cancer research Alipour et al., 2014.
Material Science and Photophysical Properties
- Photochromism of chromene crystals was explored by Hobley et al. (2000), demonstrating the unique photophysical properties of chromenes that could be utilized in developing photo-responsive materials Hobley et al., 2000.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes, playing a pivotal role in natural products and synthetic organic chemistry .
Mode of Action
It’s known that the compound can be synthesized from salicylic acids and acetylenic esters, mediated by cui and nahco3 in acetonitrile . The resulting compound can then undergo room temperature amidation with primary amines to afford the corresponding salicylamides .
Biochemical Pathways
Similar compounds have been found to play a significant role in various biochemical pathways, contributing to the development of novel organic materials for luminescent applications due to their unique photophysical properties .
Action Environment
It’s known that environmental factors can significantly impact the effectiveness and stability of similar compounds .
Propriétés
IUPAC Name |
2-(6-bromo-4H-1,3-benzodioxin-8-yl)-7-methoxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO5/c1-21-12-2-3-13-15(20)7-17(24-16(13)6-12)14-5-11(19)4-10-8-22-9-23-18(10)14/h2-7H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGYIOACWCWIMCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C=C(O2)C3=CC(=CC4=C3OCOC4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[3-[(4-Chlorophenyl)sulfonylmethyl]-4-nitrophenyl]-2-[3-(2,5-dimethylpyrrol-1-yl)thiophen-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2448246.png)
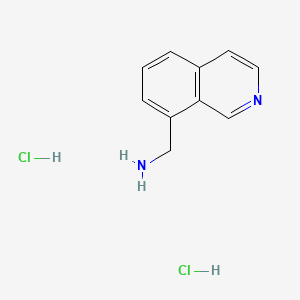
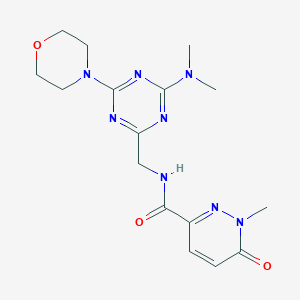
![5-chloro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2448249.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2448254.png)
